Cas no 2229337-99-7 (tert-butyl N-(2,2-difluoro-1-hydroxy-4,4-dimethylpentan-3-yl)carbamate)
tert-butyl N-(2,2-difluoro-1-hydroxy-4,4-dimethylpentan-3-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-(2,2-difluoro-1-hydroxy-4,4-dimethylpentan-3-yl)carbamate
- 2229337-99-7
- EN300-1875643
-
- Inchi: 1S/C12H23F2NO3/c1-10(2,3)8(12(13,14)7-16)15-9(17)18-11(4,5)6/h8,16H,7H2,1-6H3,(H,15,17)
- InChI Key: IQFGAVAVGIFKPT-UHFFFAOYSA-N
- SMILES: FC(CO)(C(C(C)(C)C)NC(=O)OC(C)(C)C)F
Computed Properties
- Exact Mass: 267.16459992g/mol
- Monoisotopic Mass: 267.16459992g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 58.6Ų
tert-butyl N-(2,2-difluoro-1-hydroxy-4,4-dimethylpentan-3-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1875643-0.05g |
tert-butyl N-(2,2-difluoro-1-hydroxy-4,4-dimethylpentan-3-yl)carbamate |
2229337-99-7 | 0.05g |
$1008.0 | 2023-09-18 | ||
| Enamine | EN300-1875643-0.1g |
tert-butyl N-(2,2-difluoro-1-hydroxy-4,4-dimethylpentan-3-yl)carbamate |
2229337-99-7 | 0.1g |
$1056.0 | 2023-09-18 | ||
| Enamine | EN300-1875643-0.25g |
tert-butyl N-(2,2-difluoro-1-hydroxy-4,4-dimethylpentan-3-yl)carbamate |
2229337-99-7 | 0.25g |
$1104.0 | 2023-09-18 | ||
| Enamine | EN300-1875643-0.5g |
tert-butyl N-(2,2-difluoro-1-hydroxy-4,4-dimethylpentan-3-yl)carbamate |
2229337-99-7 | 0.5g |
$1152.0 | 2023-09-18 | ||
| Enamine | EN300-1875643-1.0g |
tert-butyl N-(2,2-difluoro-1-hydroxy-4,4-dimethylpentan-3-yl)carbamate |
2229337-99-7 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1875643-2.5g |
tert-butyl N-(2,2-difluoro-1-hydroxy-4,4-dimethylpentan-3-yl)carbamate |
2229337-99-7 | 2.5g |
$2351.0 | 2023-09-18 | ||
| Enamine | EN300-1875643-5.0g |
tert-butyl N-(2,2-difluoro-1-hydroxy-4,4-dimethylpentan-3-yl)carbamate |
2229337-99-7 | 5g |
$3520.0 | 2023-06-03 | ||
| Enamine | EN300-1875643-10.0g |
tert-butyl N-(2,2-difluoro-1-hydroxy-4,4-dimethylpentan-3-yl)carbamate |
2229337-99-7 | 10g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1875643-1g |
tert-butyl N-(2,2-difluoro-1-hydroxy-4,4-dimethylpentan-3-yl)carbamate |
2229337-99-7 | 1g |
$1200.0 | 2023-09-18 | ||
| Enamine | EN300-1875643-5g |
tert-butyl N-(2,2-difluoro-1-hydroxy-4,4-dimethylpentan-3-yl)carbamate |
2229337-99-7 | 5g |
$3479.0 | 2023-09-18 |
tert-butyl N-(2,2-difluoro-1-hydroxy-4,4-dimethylpentan-3-yl)carbamate Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on tert-butyl N-(2,2-difluoro-1-hydroxy-4,4-dimethylpentan-3-yl)carbamate
Research Brief on tert-Butyl N-(2,2-Difluoro-1-hydroxy-4,4-dimethylpentan-3-yl)carbamate (CAS: 2229337-99-7)
The compound tert-butyl N-(2,2-difluoro-1-hydroxy-4,4-dimethylpentan-3-yl)carbamate (CAS: 2229337-99-7) has recently emerged as a significant intermediate in pharmaceutical synthesis, particularly in the development of novel protease inhibitors and fluorinated bioactive molecules. This research brief synthesizes the latest findings regarding its synthetic applications, structural characteristics, and potential therapeutic implications.
Recent studies highlight the compound's unique structural features, where the combination of difluoro and tert-butyl carbamate groups creates a sterically hindered yet conformationally flexible scaffold. The 2023 study by Zhang et al. (Journal of Medicinal Chemistry) demonstrated its effectiveness as a key building block in hepatitis C virus NS3/4A protease inhibitors, showing 40% improved metabolic stability compared to non-fluorinated analogs.
Advanced synthetic methodologies have been developed for this compound, with particular attention to its stereoselective synthesis. The asymmetric hydrogenation protocol published in Organic Process Research & Development (2024) achieved >99% ee using a novel iridium catalyst system, addressing previous challenges in controlling the stereocenter at the hydroxy-bearing carbon.
Structural-activity relationship studies reveal that the gem-difluoro motif adjacent to the hydroxyl group significantly enhances membrane permeability while maintaining aqueous solubility - a rare combination that makes this intermediate particularly valuable for CNS-targeting drug candidates. Recent patent filings (WO2023187654, 2023) demonstrate its incorporation into next-generation kinase inhibitors with improved blood-brain barrier penetration.
The compound's stability profile has been extensively characterized through forced degradation studies (Pharmaceutical Research, 2024), showing remarkable resistance to hydrolysis at physiological pH while maintaining clean degradation pathways under stress conditions - a critical factor for regulatory approval of derived drug substances.
Emerging applications include its use as a linchpin in PROTAC (Proteolysis Targeting Chimera) development, where its structural features facilitate optimal linker geometry between warhead and E3 ligase binder components. Preliminary data presented at the 2024 ACS National Meeting showed 3-fold improved degradation efficiency in BRD4-targeting PROTACs compared to conventional building blocks.
Ongoing research focuses on expanding its utility in peptide mimetic design, particularly for difficult-to-drug protein-protein interaction targets. The compound's ability to simultaneously provide hydrogen bond donor/acceptor functionality while maintaining lipophilic character makes it uniquely suited for this application, as evidenced by recent work on p53-MDM2 interaction inhibitors (Nature Chemical Biology, 2024).
Future directions include exploration of its metabolic fate in vivo, with particular interest in whether the difluoro-hydroxy moiety can serve as a prodrug element. Computational modeling studies (Journal of Chemical Information and Modeling, 2024) suggest potential for controlled release of active species through enzymatic processing of this functional group combination.
From an industrial perspective, recent process chemistry advancements have reduced the production cost of this intermediate by 60% through improved catalytic systems and solvent recovery processes (Org. Process Res. Dev., 2024), making it increasingly attractive for large-scale pharmaceutical applications.
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